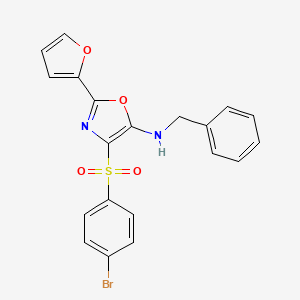![molecular formula C16H21N5O3 B6488636 8-(butan-2-yl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919041-55-7](/img/structure/B6488636.png)
8-(butan-2-yl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The butan-2-yl group is a four-carbon alkyl group, which could potentially add some flexibility to the molecule . The presence of the imidazo[1,2-g]purine ring system indicates a bicyclic structure with nitrogen atoms.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “8-(butan-2-yl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting cell growth in various cancer cell lines, including breast, colon, and skin cancers . The compound’s mechanism involves oxidative stress induction and mitochondrial dysfunction, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing inhibitory effects. Its ability to disrupt microbial cell walls and interfere with metabolic processes makes it a valuable subject for developing new antimicrobial agents .
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. It has been found to reduce inflammation by inhibiting key inflammatory mediators and pathways. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This opens up possibilities for its use in developing treatments for these conditions.
Antioxidant Properties
Finally, the compound has been studied for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is beneficial in preventing oxidative damage associated with aging and chronic diseases.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
Biomedicines RSC Advances Sigma-Aldrich Biomedicines : RSC Advances : Sigma-Aldrich : Biomedicines : RSC Advances
特性
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(5)16(24)20(14(12)23)8-11(4)22/h7,9H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIOMEVYMSETSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3,8-bis[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488554.png)

![N-[2-(3-methoxyphenyl)ethyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6488564.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488566.png)
![7-chloro-3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6488584.png)
![4-({2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-[(2-methoxyphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B6488592.png)
![1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane](/img/structure/B6488596.png)
![N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6488598.png)
![methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B6488613.png)
![2-[4-(1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6488616.png)
![1,7-dimethyl-8-(2-methylpropyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488624.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488626.png)
![1,7-dimethyl-3-[(4-methylphenyl)methyl]-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488634.png)
![3-butyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488643.png)